

An In-depth Technical Guide on the Synthesis and Purification of D927 (DS11252927)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D927 (also known as DS11252927) is a novel small molecule that has garnered significant interest in the field of metabolic disease research. It functions as a molecular glue, enhancing the interaction between RAS proteins and the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K α). This allosteric modulation activates the PI3K/Akt signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. This technical guide provides a comprehensive overview of the synthesis and purification of **D927**, intended to support researchers in its preparation and evaluation. The guide details a plausible multi-step synthetic protocol and outlines a robust purification strategy, complete with characterization data. Furthermore, it visualizes the compound's mechanism of action and the experimental workflow.

Introduction

D927 is an orally active GLUT4 translocation activator with a reported EC50 of 0.14 μΜ.[1] Its unique mechanism of action, which involves the stabilization of the RAS-PI3K α complex, sets it apart from traditional insulin-mimetic compounds. By activating the PI3K α -AKT pathway, **D927** increases the phosphorylation of Akt and p70S6 kinase, without affecting the RAF-ERK1/2 pathway.[1] This targeted activity has shown promise in preclinical models of both type 1 and type 2 diabetes, where it improves hyperglycemia.[1] The development of potent and selective GLUT4 translocation activators like **D927** represents a promising therapeutic strategy for



metabolic disorders. This guide aims to provide the necessary technical details for the synthesis and purification of **D927** to facilitate further research and development.

Synthesis of **D927** (DS11252927)

The synthesis of **D927**, chemically named 2-[3-Fluoro-4-({7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]acetamide, can be achieved through a multi-step process. The general strategy involves the construction of the core thieno[2,3-d]pyridazine scaffold followed by functionalization with the appropriate side chains. A plausible synthetic route is detailed below, based on established methods for the synthesis of similar heterocyclic compounds.[2]

Experimental Protocol for Synthesis

Step 1: Synthesis of the Thieno[2,3-d]pyridazine Core

A common method for constructing the thieno[2,3-d]pyridazine core involves the condensation of a substituted thiophene with a hydrazine derivative.

- Reaction: A substituted 2-aminothiophene-3-carboxylate is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid under reflux.
- Reagents:
 - Substituted 2-aminothiophene-3-carboxylate
 - Hydrazine hydrate
 - Ethanol or Acetic Acid
- Procedure:
 - Dissolve the substituted 2-aminothiophene-3-carboxylate in the chosen solvent in a roundbottom flask.
 - Add an excess of hydrazine hydrate to the solution.



- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, a pyrazolopyrimidine derivative, often precipitates out of the solution and can be collected by filtration.
- Wash the precipitate with a cold solvent and dry under vacuum.

Step 2: Chlorination of the Thieno[2,3-d]pyridazine Core

The hydroxyl groups on the pyridazine ring are converted to chloro groups to enable subsequent nucleophilic substitution.

- Reaction: The pyrazolopyrimidine derivative from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
- Reagents:
 - Pyrazolopyrimidine derivative
 - Phosphorus oxychloride (POCl₃)
- Procedure:
 - Carefully add the pyrazolopyrimidine derivative to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
 - Heat the mixture at reflux for several hours.
 - After the reaction is complete, cool the mixture to room temperature.
 - Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
 - The chlorinated product will precipitate and can be collected by filtration.



Wash the solid with water and dry thoroughly.

Step 3: Nucleophilic Substitution with the Phenylacetamide Moiety

The final step involves the coupling of the chlorinated thieno[2,3-d]pyridazine with the appropriate aniline derivative.

- Reaction: The dichlorinated thieno[2,3-d]pyridazine is reacted with 2-(4-amino-3-fluorophenyl)acetamide in the presence of a base.
- · Reagents:
 - Dichlorinated thieno[2,3-d]pyridazine
 - 2-(4-amino-3-fluorophenyl)acetamide
 - A suitable base (e.g., diisopropylethylamine DIPEA)
 - A polar aprotic solvent (e.g., dimethylformamide DMF)
- Procedure:
 - Dissolve the dichlorinated thieno[2,3-d]pyridazine and 2-(4-amino-3-fluorophenyl)acetamide in DMF.
 - Add the base (DIPEA) to the mixture.
 - Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
 - Once the reaction is complete, cool the mixture and pour it into water.
 - The crude **D927** product will precipitate. Collect the solid by filtration and proceed to purification.

Purification of D927

Purification of the crude **D927** is essential to obtain a high-purity compound for biological and pharmacological studies. A multi-step purification strategy is typically employed.



Experimental Protocol for Purification

Step 1: Column Chromatography

- Stationary Phase: Silica gel is a common choice for the initial purification of pyrimidine derivatives.[3]
- Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a
 polar solvent (e.g., ethyl acetate or methanol) is used. The optimal solvent system should be
 determined by TLC analysis of the crude product.[3]

Procedure:

- Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.
- Dissolve the crude **D927** in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
- Elute the column with the solvent gradient, starting with a low polarity and gradually increasing it.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Recrystallization or Preparative HPLC

For obtaining highly pure **D927**, a final purification step of recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Recrystallization:

 Solvent Selection: A suitable solvent system for recrystallization is one in which **D927** is sparingly soluble at room temperature but highly soluble at an elevated temperature.
 Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with water.



- Procedure: Dissolve the partially purified **D927** in a minimal amount of the hot solvent.
 Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.
- Preparative HPLC:
 - Column: A reversed-phase C18 column is typically used for the purification of small molecules.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.
 - Procedure: Dissolve the compound in the mobile phase and inject it onto the preparative HPLC system. Collect the fraction corresponding to the **D927** peak. Lyophilize the collected fraction to obtain the pure compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of **D927**.

Table 1: Synthesis Reaction Parameters and Yields



Step	Reaction	Key Reagents	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
1	Thieno[2,3-d]pyridazin e formation	Substituted thiophene, Hydrazine hydrate	Ethanol	Reflux	4-6	70-80
2	Chlorinatio n	Pyrazolopy rimidine, POCl ₃	Neat	Reflux	3-5	80-90
3	Nucleophili c Substitutio n	Dichlorinat ed intermediat e, Aniline derivative, DIPEA	DMF	90	12-16	50-60

Table 2: Purification Parameters and Purity Analysis

Purification Step	Method	Stationary Phase/Colu mn	Mobile Phase/Solv ent	Purity before (%)	Purity after (%)
1	Column Chromatogra phy	Silica Gel	Hexane/Ethyl Acetate gradient	60-70	90-95
2	Recrystallizati on	-	Ethanol/Wate r	90-95	>98
3	Preparative HPLC	C18	Water/Aceton itrile with 0.1% TFA	>95	>99

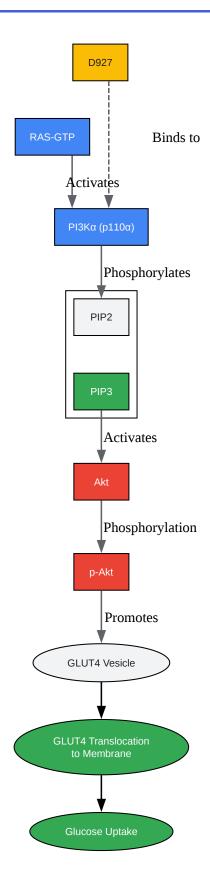
Table 3: Characterization Data for D927



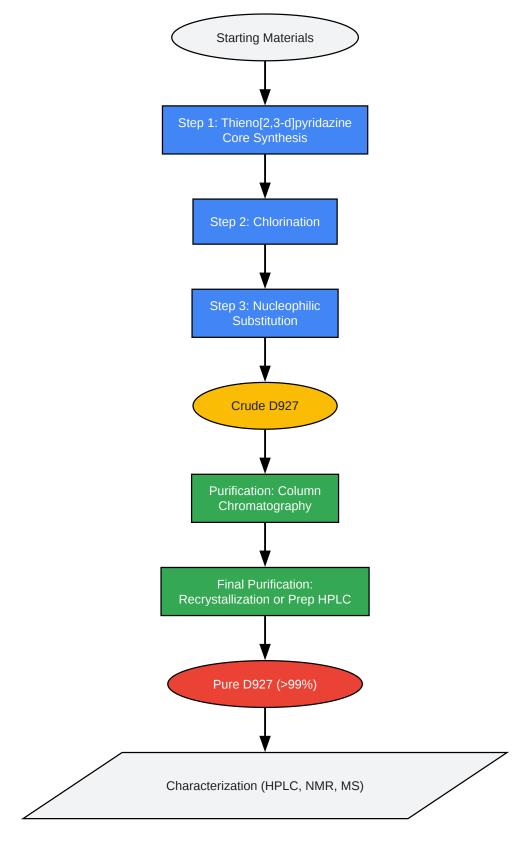
Analysis	Method	Expected Result
Purity	HPLC	>99%
Identity	¹H NMR (DMSO-d₅)	Peaks corresponding to aromatic, methoxyethoxy, and acetamide protons.
¹³ C NMR (DMSO-d ₆)	Peaks corresponding to the carbon atoms of the heterocyclic core and substituents.	
Mass	Mass Spectrometry (ESI+)	[M+H] ⁺ ion corresponding to the molecular weight of D927.

Mandatory Visualizations Signaling Pathway of D927 Action









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